![molecular formula C17H17BrN4OS B15101831 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15101831.png)
3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is attached through another substitution reaction, using an ethoxy-substituted aromatic compound.
Thioether formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction with a thiol compound.
Chemical Reactions Analysis
3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom or other substituents.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.
Biological Activity
The compound 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18BrN3OS
- Molecular Weight : 396.31 g/mol
The presence of the bromine atom and the thioether group in its structure contributes to its biological activity.
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study highlighted that triazole compounds with bromine substitutions showed enhanced antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to our target compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 10 | E. coli |
1-(4-bromophenyl)-1H-1,2,4-triazole | 5 | Staphylococcus aureus |
5-(4-methoxyphenyl)-1H-1,2,4-triazole | 15 | Bacillus subtilis |
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound may exhibit similar effects due to its structural characteristics that allow for interaction with inflammatory pathways .
Case Study: Inhibition of Cytokine Release
In a controlled study involving peripheral blood mononuclear cells (PBMC), derivatives of triazoles were tested for their ability to suppress cytokine release. The results indicated a significant reduction in TNF-α levels when treated with triazole derivatives containing specific functional groups .
Anticancer Activity
The anticancer properties of triazole derivatives are an area of active research. A notable study investigated the effects of a structurally similar triazole on melanoma cells. The results showed selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic potential for melanoma treatment .
Table 2: Cytotoxic Effects on Cancer Cells
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12 | VMM917 (Melanoma) |
B9 (related triazole) | 10 | A375 (Melanoma) |
Control (DMSO) | >50 | VMM917 |
Molecular Mechanisms
The mechanisms by which triazoles exert their biological effects often involve interactions with specific enzymes or receptors. For instance, many triazoles act as inhibitors of DNA gyrase or telomerase in cancer cells, leading to reduced proliferation and increased apoptosis .
Properties
Molecular Formula |
C17H17BrN4OS |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17BrN4OS/c1-2-23-15-9-5-13(6-10-15)16-20-21-17(22(16)19)24-11-12-3-7-14(18)8-4-12/h3-10H,2,11,19H2,1H3 |
InChI Key |
RIFCNXYYHKCLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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